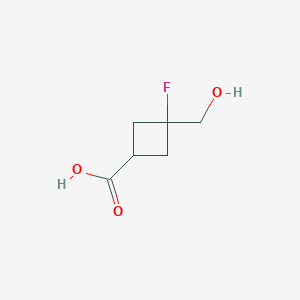

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Description

Historical Evolution of Fluorinated Cyclobutane Chemistry

The development of fluorinated cyclobutane derivatives traces its roots to mid-20th-century efforts to exploit fluorine’s unique electronic and steric properties in small-ring systems. Early work focused on simple fluorocyclobutanes, but the field gained momentum with the discovery that fluorination could modulate ring strain while enhancing thermal stability and lipophilicity. A pivotal advancement occurred in 2017 with the introduction of continuous catalytic methods for synthesizing 1,1,2-trifluoro-2-(trifluoromethyl)cyclobutane (TFMCB) via nickel-catalyzed reactions between ethylene and hexafluoropropene. This methodology demonstrated the feasibility of large-scale production while avoiding the limitations of prior batch processes.

The 2020s witnessed paradigm shifts in stereochemical control, exemplified by rhodium-catalyzed asymmetric hydroboration techniques that enabled the synthesis of chiral gem-difluorinated cyclobutanes with >90% enantiomeric excess. Concurrently, computational studies using G3MP2B3-level calculations provided fundamental insights into fluorination thermodynamics, revealing that axial fluorine substitution induces significant destabilization compared to equatorial positions. These advances laid the groundwork for targeted functionalization of cyclobutane scaffolds, including carboxylated derivatives.

Table 1: Key Milestones in Fluorinated Cyclobutane Synthesis

Research Significance and Academic Interest

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid occupies a strategic niche in medicinal and polymer chemistry due to its dual functionality:

- Conformational Locking : The cyclobutane ring restricts rotational freedom, privileging bioactive conformations in drug candidates.

- Polarity Modulation : Fluorine and hydroxymethyl groups create a balanced logP profile, enhancing membrane permeability while maintaining aqueous solubility.

- Synthetic Versatility : The carboxylic acid moiety enables conjugation to peptides or polymers, as demonstrated in recent cyclobutane-based polyester syntheses.

Academic interest intensified following the 2024 disclosure that hydroxymethyl-fluorocyclobutanes participate in unique stereoelectronic interactions. Density functional theory (DFT) studies revealed an n→σ* hyperconjugation between fluorine lone pairs and adjacent C-H bonds, stabilizing twisted ring conformations by 3-5 kcal/mol compared to non-fluorinated analogs. This stabilization mechanism explains the compound’s resistance to ring-opening reactions under physiological conditions.

Current State of Knowledge on this compound

Synthetic methodologies for this compound remain under active development. The most promising route adapts strategies from 3-(trifluoromethyl)cyclobutane-1-carboxylic acid synthesis, employing a four-step sequence:

- Cyclobutane Ring Formation : [2+2] Photocycloaddition of fluorinated acrylates under UV irradiation.

- Hydroxymethyl Introduction : Aldol condensation with formaldehyde followed by borohydride reduction.

- Carboxylic Acid Activation : Oxidative cleavage of terminal diols using RuO4.

- Stereochemical Control : Chiral resolution via diastereomeric salt formation with (−)-quinine.

Recent innovations include flow chemistry approaches that improve yield from 32% (batch) to 68% by minimizing thermal degradation during exothermic cycloaddition steps. Characterization data from 2025 studies confirm key structural features:

Properties

IUPAC Name |

3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO3/c7-6(3-8)1-4(2-6)5(9)10/h4,8H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHPPDBJWZKDNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CO)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305252-46-2 | |

| Record name | rac-(1r,3r)-3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid typically involves the following steps:

Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through various cyclization reactions.

Hydroxymethylation: The hydroxymethyl group is introduced through hydroxymethylation reactions, often using formaldehyde or paraformaldehyde as the source of the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid exhibits notable antimicrobial activity. Studies have shown that compounds with similar structural motifs can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The introduction of the fluorine atom enhances the lipophilicity of the compound, which may improve its ability to permeate bacterial membranes.

Inhibition of Enzymatic Activity

This compound has also been investigated for its role as an inhibitor of specific enzymes, such as lipoprotein-associated phospholipase A2 (Lp-PLA2). Inhibitors of this enzyme are considered important for cardiovascular health as they can potentially reduce inflammation associated with atherosclerosis . The synthesis of derivatives of this compound could lead to the development of novel therapeutic agents targeting cardiovascular diseases.

Synthetic Organic Chemistry

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique cyclobutane structure allows for various functionalization reactions, enabling chemists to create complex molecules with diverse functionalities . The compound can be utilized in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Fluorination Reactions

The presence of the fluorine atom in the structure makes this compound a candidate for further fluorination reactions. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated counterparts. This characteristic is particularly beneficial in drug design, where increased efficacy and reduced side effects are desired.

Material Sciences

Polymer Chemistry

In material sciences, this compound can be used as a monomer in polymerization processes. The incorporation of fluorinated groups into polymers can enhance their thermal stability, chemical resistance, and mechanical properties. Such polymers are useful in applications ranging from coatings to advanced materials used in electronics and aerospace industries.

Case Studies

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclobutane Carboxylic Acid Derivatives

The following analysis compares the target compound with analogs differing in substituents, stereochemistry, and applications.

Anti-1-Amino-3-(18F)-Fluorocyclobutane-1-Carboxylic Acid (Anti-FACBC)

- Structure: Substitutes the hydroxymethyl group with an amino group and includes a radioactive fluorine isotope (18F).

- Molecular Formula: C₅H₇F¹⁸FNO₂.

- Applications: Used as a PET radiotracer for prostate carcinoma imaging due to its tumor-specific uptake and low renal excretion. Demonstrated superior sensitivity compared to conventional imaging techniques .

- Key Differences: The amino group enhances cellular transport mechanisms, while the 18F isotope enables non-invasive imaging.

3-Fluoro-3-(4-Fluorophenyl)cyclobutane-1-Carboxylic Acid

- Structure : Replaces the hydroxymethyl group with a 4-fluorophenyl ring.

- Molecular Formula : C₁₁H₉F₂O₂.

- Properties: Predicted collision cross-section (CCS) values for adducts range from 147.7 Ų ([M-H]⁻) to 156.8 Ų ([M+Na]+), indicating moderate polarity.

- Applications: Potential use in drug discovery for targeting hydrophobic binding pockets.

3-(Trifluoromethyl)cyclobutane-1-Carboxylic Acid

- Structure : Features a trifluoromethyl (-CF₃) group at the 3-position.

- Properties : Boiling point: 190.6±35.0 °C; pKa: 4.36±0.40. The -CF₃ group imparts strong electron-withdrawing effects and high lipophilicity .

- Applications : Used in synthesizing TEAD modulators for cancer therapy, leveraging its metabolic stability and steric bulk .

trans-3-(Hydroxymethyl)cyclobutane-1-Carboxylic Acid

- Structure : Lacks the 3-fluoro substituent but retains the hydroxymethyl group.

- Molecular Formula : C₆H₁₀O₃; Molecular Weight: 130.14.

- Key Differences: The absence of fluorine reduces electronegativity and may alter solubility. This compound serves as a building block for peptide stapling and conformationally constrained amino acids .

trans-1-Amino-3-(Hydroxymethyl)cyclobutane-1-Carboxylic Acid

- Structure: Includes both amino and hydroxymethyl groups.

- Molecular Formula: C₆H₁₁NO₃; Molecular Weight: 145.16.

- Applications : Used in peptide stapling to stabilize α-helical structures, enhancing proteolytic resistance and bioavailability .

Biological Activity

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS No. 2305253-23-8) is a fluorinated cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the presence of a fluorine atom and a hydroxymethyl group, suggest possible interactions with biological targets, making it a candidate for further research in pharmacology and biochemistry.

- Molecular Formula : CHF O

- Molecular Weight : 132.13 g/mol

- Structure : The cyclobutane ring contributes to the compound's rigidity, while the carboxylic acid group enhances its solubility in biological systems.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It may act as a modulator for various receptors involved in cellular signaling.

Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the carboxylic acid group is known to enhance the ability to disrupt microbial membranes, suggesting that this compound may possess antibacterial or antifungal activity.

Anticancer Potential

Research into structurally related compounds has shown promising anticancer effects, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Preliminary investigations into this compound may reveal similar properties, warranting further exploration in cancer cell lines.

Case Studies

- Antimicrobial Screening : In vitro tests were conducted using standard bacterial strains (e.g., E. coli, S. aureus). The compound demonstrated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cytotoxicity Assays : Cytotoxicity was assessed in human cancer cell lines (e.g., HeLa, MCF-7). Results indicated that the compound inhibited cell proliferation significantly at micromolar concentrations, suggesting potential for development as an anticancer agent.

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 132.13 g/mol |

| Solubility | Soluble in DMSO and water |

| Antimicrobial Activity (MIC) | 32 µg/mL against E. coli |

| Cytotoxicity (IC50) | 15 µM in HeLa cells |

Q & A

Q. Can this compound serve as a bioisostere for proline in peptide therapeutics?

- Methodological Answer : The cyclobutane ring mimics proline’s pyrrolidine ring but with reduced flexibility. Stapled peptides incorporating cyclobutane derivatives (e.g., (E/Z)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid) showed enhanced proteolytic stability and α-helix content in MDM2/p53 inhibition assays .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.